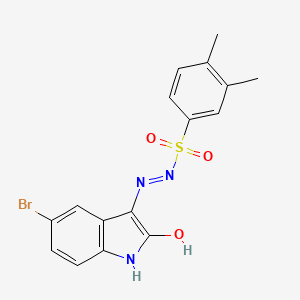![molecular formula C16H15N3OS B6061164 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline](/img/structure/B6061164.png)
4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline, also known as MOT, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the family of oxadiazole derivatives and has been studied extensively due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis through the activation of caspases. Additionally, 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline has been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline has been found to exhibit antimicrobial activity against a range of bacteria and fungi. Studies have also suggested that 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline may have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline in lab experiments is its low toxicity, making it a safe compound to work with. Additionally, its wide range of pharmacological activities makes it a versatile compound for studying various biological processes. However, one limitation of using 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline. One area of interest is the development of novel derivatives of 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline and its potential as a therapeutic agent for various diseases. Finally, the use of 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline as a scaffold for the development of new drugs is an area of research that holds significant promise.
Méthodes De Synthèse
4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline can be synthesized through a multi-step process involving the reaction of 2-methylbenzoyl chloride with hydrazine hydrate to form 2-methylbenzohydrazide. The resulting compound is then reacted with thioacetic acid to form 2-methylbenzothioamide. Finally, the reaction of 2-methylbenzothioamide with 5-(2-bromoethyl)-1,3,4-oxadiazole leads to the formation of 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline.
Applications De Recherche Scientifique
4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. Studies have shown that 4-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}thio)aniline can inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propriétés
IUPAC Name |
4-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-11-4-2-3-5-14(11)16-19-18-15(20-16)10-21-13-8-6-12(17)7-9-13/h2-9H,10,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAMMVWPCXOKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)CSC3=CC=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[5-(2-Methylphenyl)-1,3,4-oxadiazol-2-YL]methyl}sulfanyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(cyclopropylmethyl)-2-(2-quinolinylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061087.png)
![2-{[1-(1,3-benzodioxol-5-yl)-1H-tetrazol-5-yl]thio}-N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B6061088.png)
![1-[(3-chlorophenyl)acetyl]-2-(4-methoxyphenyl)pyrrolidine](/img/structure/B6061097.png)
![N-(4-methoxybenzyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6061098.png)
![1-(4-fluorobenzyl)-N-[1-methyl-2-(2-pyridinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6061099.png)
![2-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6061107.png)
![3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-[2-furyl(phenyl)methyl]propanamide](/img/structure/B6061121.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}isonicotinamide](/img/structure/B6061142.png)
![1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6061143.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-ethyl-1,3-oxazole-4-carboxamide](/img/structure/B6061148.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6061154.png)
![2-({4-[(2-oxo-1-pyrrolidinyl)methyl]benzoyl}amino)benzamide](/img/structure/B6061155.png)
![3-(3,4-difluorophenyl)-5-[(1-methyl-1H-imidazol-2-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6061162.png)